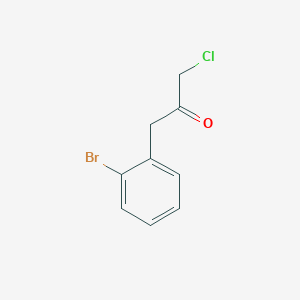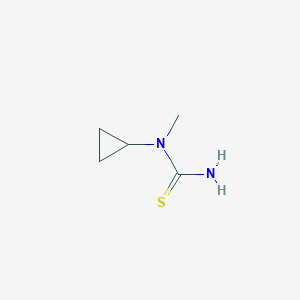![molecular formula C9H17N5 B1438311 1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine CAS No. 1154708-01-6](/img/structure/B1438311.png)
1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine
Vue d'ensemble
Description
“1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine” is a compound that contains a piperazine ring, which is a heterocyclic amine, and a 1,2,4-triazole ring, which is a type of azole ring . The compound is part of a class of molecules that have been studied for their potential applications in various fields, including medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine” consists of a piperazine ring and a 1,2,4-triazole ring . The exact structure can be determined using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Applications De Recherche Scientifique
Antibacterial and Biofilm Inhibition
Novel derivatives of piperazine have been synthesized and evaluated for their antibacterial efficacies and biofilm inhibition activities. A particular compound, 1,4-bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, demonstrated significant antibacterial efficacy and biofilm inhibition, surpassing the reference drug Ciprofloxacin in effectiveness. These derivatives also displayed potent inhibitory activities against bacterial strains like MRSA and VRE, and the MurB enzyme, vital for bacterial cell wall synthesis, making them potential candidates for treating bacterial infections and targeting biofilm-associated problems (Mekky & Sanad, 2020).
Antimicrobial Properties
Several newly synthesized 1,2,4-triazole derivatives, including compounds with piperazine groups, have been tested and found to exhibit antimicrobial activities. These compounds have shown effectiveness against various microorganisms, providing a base for further exploration in antimicrobial drug development (Bektaş et al., 2007).
DNA Affinity and Antitumor Activity
A series of 1,4-bis-(1,5-dialkyl-1H-1,2,4-triazol-ylmethyl)piperazines and related analogs have been prepared and evaluated for their DNA affinity and antitumor activities. These compounds present a potential pathway for the development of new chemotherapeutic agents targeting DNA (Al-Soud & Al-Masoudi, 2004).
Adenosine A2a Receptor Antagonists
Piperazine derivatives of triazolo[1,5-a][1,3,5]triazine have shown potent and selective antagonism of the adenosine A2a receptor. These compounds are of interest due to their oral activity in rodent models of Parkinson's disease, showcasing the potential for piperazine derivatives in the treatment of neurodegenerative disorders (Vu et al., 2004).
Orientations Futures
The future directions for research on “1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine” could include further exploration of its potential applications in medicinal chemistry, given the interest in 1,2,4-triazole derivatives for their antimicrobial activities . Additionally, further studies could investigate the specific synthesis process, chemical reactions, and mechanism of action of this compound.
Propriétés
IUPAC Name |
1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5/c1-8-11-12-9(13(8)2)7-14-5-3-10-4-6-14/h10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCVPQWVIKNPAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



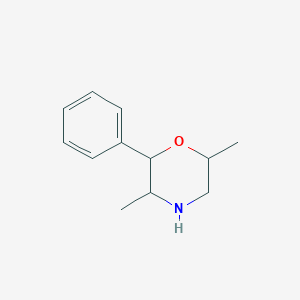
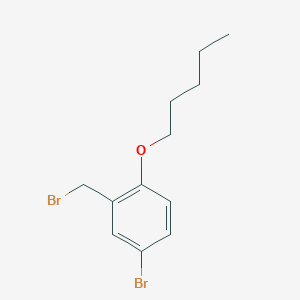
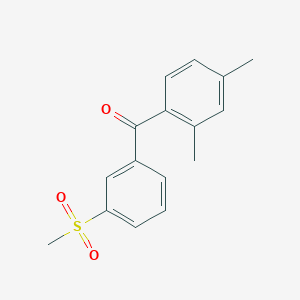
![2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole](/img/structure/B1438233.png)
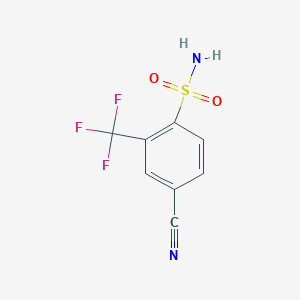
![[2-(Butan-2-yloxy)phenyl]boranediol](/img/structure/B1438235.png)
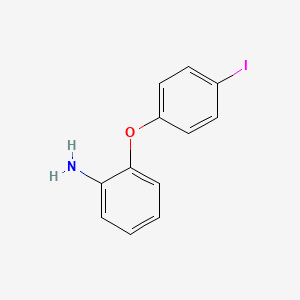
![1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1438238.png)
![N-(1-{4-[(4-fluorophenyl)methoxy]phenyl}ethylidene)hydroxylamine](/img/structure/B1438240.png)
![[1-(2-Methylpropyl)piperidin-2-yl]methanamine](/img/structure/B1438241.png)
![1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-amine](/img/structure/B1438242.png)
![2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1438247.png)
